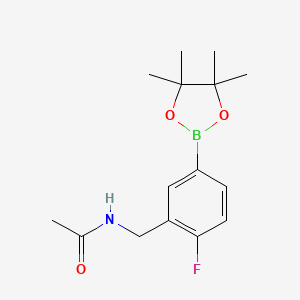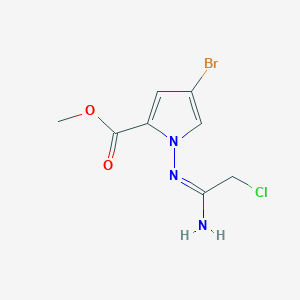
(E)-Methyl1-((1-amino-2-chloroethylidene)amino)-4-bromo-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Methyl1-((1-amino-2-chloroethylidene)amino)-4-bromo-1H-pyrrole-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with amino, chloro, and bromo groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl1-((1-amino-2-chloroethylidene)amino)-4-bromo-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-bromo-1H-pyrrole-2-carboxylic acid with an appropriate amine, followed by chlorination and methylation steps. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. The purification process may include techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-Methyl1-((1-amino-2-chloroethylidene)amino)-4-bromo-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce azido or other functional groups.
科学研究应用
(E)-Methyl1-((1-amino-2-chloroethylidene)amino)-4-bromo-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (E)-Methyl1-((1-amino-2-chloroethylidene)amino)-4-bromo-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- (E)-Methyl 1-((1-amino-2-chloroethylidene)amino)-4-chloro-1H-pyrrole-2-carboxylate
- (E)-Methyl 1-((1-amino-2-chloroethylidene)amino)-4-iodo-1H-pyrrole-2-carboxylate
Uniqueness
The uniqueness of (E)-Methyl1-((1-amino-2-chloroethylidene)amino)-4-bromo-1H-pyrrole-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
属性
IUPAC Name |
methyl 1-[(E)-(1-amino-2-chloroethylidene)amino]-4-bromopyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN3O2/c1-15-8(14)6-2-5(9)4-13(6)12-7(11)3-10/h2,4H,3H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBERFBBKPFOVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1N=C(CCl)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CN1/N=C(\CCl)/N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
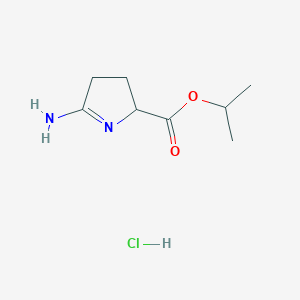
![(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B8045386.png)
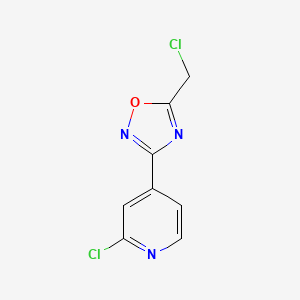
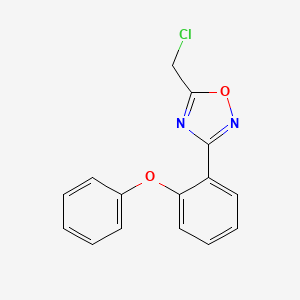
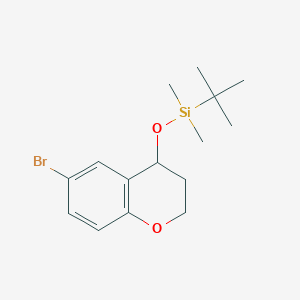
![6,7-Dimethoxy-1'-propyl-1H-spiro[isoquinoline-3,4'-piperidin]-4(2H)-one](/img/structure/B8045430.png)
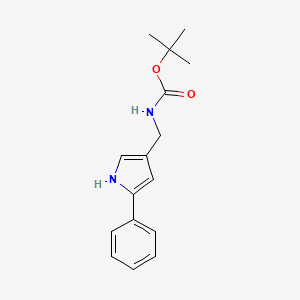
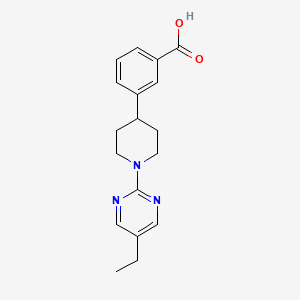
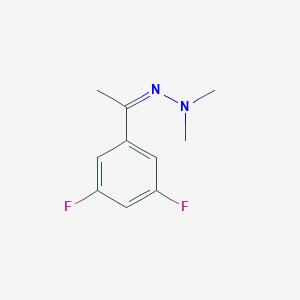
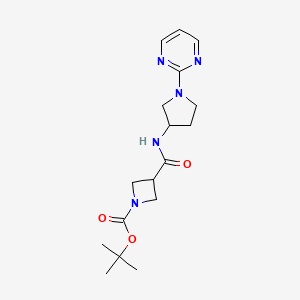
![Cis-bicyclo[3.1.0]hexan-3-one](/img/structure/B8045473.png)
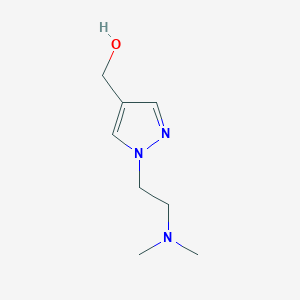
![ethyl (2Z)-2-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]-3-oxo-4-phenylmethoxybutanoate](/img/structure/B8045482.png)
